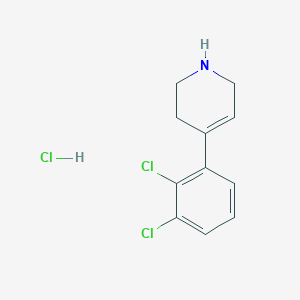

4-(2,3-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Description

4-(2,3-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a tetrahydropyridine derivative characterized by a 2,3-dichlorophenyl substituent at the 4-position of the tetrahydropyridine ring. These compounds often serve as intermediates, active pharmaceutical ingredients (APIs), or impurities in drug synthesis. For example, 1-(2,3-dichlorophenyl)piperazine hydrochloride is a known impurity in the antipsychotic drug aripiprazole , highlighting the relevance of dichlorophenyl-substituted heterocycles in medicinal chemistry.

Properties

IUPAC Name |

4-(2,3-dichlorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2N.ClH/c12-10-3-1-2-9(11(10)13)8-4-6-14-7-5-8;/h1-4,14H,5-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSANANEFZDQMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=C(C(=CC=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthesis from Pyridine and Piperidine Precursors

The foundational approach to synthesizing tetrahydropyridine derivatives involves sequential alkylation, arylation, and reduction steps. For 4-(2,3-dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride, the process typically begins with a pyridine or piperidine scaffold. A key intermediate, 4-aryl-1,2,3,6-tetrahydropyridine, is generated via Friedel-Crafts alkylation using 2,3-dichlorobenzene derivatives. For example, reacting 1-methyl-1,2,3,6-tetrahydropyridine with 2,3-dichlorophenylmagnesium bromide under anhydrous conditions yields the 4-aryl-substituted intermediate . Subsequent protonation with hydrochloric acid in ethanol or dichloromethane produces the hydrochloride salt in yields exceeding 65% .

Catalytic Cyclization of Enamine Intermediates

An alternative route employs enamine intermediates formed from β-keto esters and primary amines. Ethyl acetoacetate reacts with 2,3-dichloroaniline in methanol under iodine catalysis (10 mol%) to form a Schiff base, which undergoes cyclization at 55°C for 12 hours . This five-component reaction leverages the electrophilicity of the in situ-generated imine, which reacts with a second equivalent of aldehyde (e.g., 4-trifluoromethyl benzaldehyde) to construct the tetrahydropyridine core . The hydrochloride salt is obtained by treating the free base with concentrated HCl, yielding a crystalline product with >95% purity after recrystallization .

This method’s advantages include atom economy and operational simplicity. However, the use of iodine necessitates post-reduction thiosulfate washes to eliminate residual catalyst. The reaction’s stereochemical outcome is influenced by the substituents on the aldehyde; bulky groups favor trans-diastereomers, while electron-deficient aryl groups enhance cis-selectivity .

Halogenation-Reduction Sequences

Patent literature describes a halogenation-reduction strategy starting from 4-(2,3-dichlorophenyl)-tetralone. In a two-step process, the ketone is first treated with an electrophilic halogenating agent (e.g., N-chlorosuccinimide) in dichloromethane, followed by reductive amination using sodium cyanoborohydride in the presence of methylamine . The intermediate 4-(2,3-dichlorophenyl)-1-methyl-1,2,3,4-tetrahydroisoquinoline is then subjected to acid hydrolysis (6M HCl, reflux) to cleave the methyl group, yielding the free base, which is precipitated as the hydrochloride salt .

This method achieves cis-stereoselectivity when conducted at 180–200°C in N-methylformamide, with formic acid as a reducing agent . The molar ratio of formic acid to tetralone (1.1–2:1) is critical to minimizing byproducts such as monochloro derivatives .

Diastereoselective Synthesis via Halohydroxylation

A stereocontrolled approach involves halohydroxylation of 1-methyl-4-(2,3-dichlorophenyl)-1,2,3,6-tetrahydropyridine. Treatment with a halohydroxylation agent (e.g., HOCl in acetic acid) introduces a hydroxyl group at the 3-position, forming a diastereomeric mixture . Base-mediated elimination (e.g., K₂CO₃ in methanol) regenerates the tetrahydropyridine ring, with the cis-isomer predominating (dr 7:1) . The hydrochloride salt is isolated via solvent evaporation and trituration with diethyl ether.

This method’s diastereoselectivity arises from the steric hindrance of the 2,3-dichlorophenyl group, which favors axial attack during halohydroxylation .

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the four methods:

| Method | Starting Material | Key Reagents | Yield | Purity | Stereoselectivity |

|---|---|---|---|---|---|

| Multi-Step Alkylation | Pyridine/piperidine | 2,3-Dichlorophenyl Grignard | 65–70% | >90% | Not reported |

| Catalytic Cyclization | Ethyl acetoacetate | I₂, 2,3-dichloroaniline | 75–80% | >95% | cis:trans (3:1) |

| Halogenation-Reduction | 4-(2,3-Dichlorophenyl)-tetralone | N-Chlorosuccinimide, NaBH₃CN | 60–65% | 85–90% | cis-selective |

| Diastereoselective Synthesis | 1-Methyl-4-aryl-THP | HOCl, K₂CO₃ | 70–75% | >95% | cis:trans (7:1) |

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the compound into different tetrahydropyridine derivatives.

Substitution: Halogen atoms in the 2,3-dichlorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce various tetrahydropyridine derivatives with different substituents .

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis: The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation and substitution reactions.

Biological Applications

- Pharmacological Potential: Research indicates that 4-(2,3-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride may exhibit various biological activities. It is being investigated for its effects on cellular processes and potential therapeutic applications in treating diseases such as hypertension and neurodegenerative disorders .

- Mechanism of Action: The compound interacts with specific molecular targets, modulating receptor and enzyme activities which influence biochemical pathways relevant to disease mechanisms.

Medicinal Chemistry

- Therapeutic Agent Exploration: Ongoing studies focus on the compound's potential as a therapeutic agent due to its structural similarities with known pharmacologically active compounds. Its derivatives have shown promise in treating conditions like cancer and cardiovascular diseases .

Industrial Applications

- Material Development: The compound is also explored in the development of new materials and chemical processes, leveraging its unique chemical properties for industrial applications.

Study on Dihydropyridine Derivatives

A comprehensive study highlighted the synthesis of various dihydropyridine derivatives showcasing their medicinal properties including anti-inflammatory and neuroprotective effects. The findings suggest that modifications in the dihydropyridine structure can significantly enhance biological activity .

Antimicrobial and Antioxidant Properties

Another research article focused on the antimicrobial efficacy of related dihydropyridine compounds demonstrated superior activity against various pathogens compared to standard antibiotics. This positions these compounds as potential candidates for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-(2,3-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets. It is known to act on certain receptors and enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-Methyl-4-(2′-methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride (CAS 127382-79-0)

- Structure : Features a methyl group at the 1-position and a 2-methylphenyl group at the 4-position.

- Molecular Weight : 223.74 g/mol .

- Relevance : This compound is an analog of MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine), a neurotoxin linked to parkinsonism in humans. The 2-methylphenyl substituent may alter its blood-brain barrier penetration compared to MPTP .

1-Methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

- Structure : Contains a para-fluorophenyl group.

- Relevance: Identified as a critical impurity in paroxetine hydrochloride (an antidepressant).

4-(3-Trifluoromethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride

- Structure : Substituted with a 3-trifluoromethylphenyl group.

- Application: Intermediate in synthesizing xaliproden hydrochloride, a 5-HT1A receptor agonist . The electron-withdrawing trifluoromethyl group enhances metabolic stability compared to non-fluorinated analogs.

4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride (CAS 2044836-45-3)

- Structure : Bromine atom at the 4-position.

- Molecular Formula : C₅H₉BrClN.

- Use : Serves as a versatile building block in organic synthesis, particularly for introducing bromine into complex molecules .

Comparative Pharmacological and Toxicological Profiles

*THP = tetrahydropyridine.

Key Research Findings and Industrial Relevance

Neurotoxic vs. Therapeutic Profiles :

- MPTP’s phenyl-substituted analog causes irreversible neurodegeneration, while para-fluorophenyl derivatives (e.g., paroxetine impurities) are pharmacologically inert but regulated for quality control .

- Dichlorophenyl-substituted compounds, such as 1-(2,3-dichlorophenyl)piperazine hydrochloride, are linked to antipsychotic drug metabolism but lack documented neurotoxicity .

Synthetic Utility :

- Brominated and trifluoromethyl-substituted tetrahydropyridines are pivotal in synthesizing complex molecules, offering enhanced stability and reactivity .

Regulatory Considerations :

- Impurities like 1-methyl-4-(p-fluorophenyl)-THP HCl are monitored at ≤0.15% in paroxetine formulations, emphasizing the need for precise analytical methods (e.g., HPLC) .

Biological Activity

4-(2,3-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity based on diverse sources, including structure-activity relationships (SAR), pharmacological effects, and case studies.

Chemical Characteristics

- Molecular Formula : C11H12Cl2N·HCl

- Molecular Weight : 230.14 g/mol

- CAS Number : 946593-09-5

- Physical Appearance : Crystalline powder, white to yellow in color.

The compound exhibits biological activity primarily through its interaction with various neurotransmitter receptors. It has been noted for its selective action on dopamine receptors, particularly the D3 subtype. This selectivity is crucial for minimizing side effects commonly associated with broader-spectrum dopamine receptor agents.

Dopamine Receptor Interaction

Research indicates that this compound acts as an agonist at the D3 dopamine receptor. Its mechanism involves promoting β-arrestin translocation and G protein activation, which are critical for the downstream signaling pathways associated with neuroprotection and modulation of dopaminergic activity .

Neuroprotective Effects

In vitro studies have demonstrated that this compound can protect dopaminergic neurons from neurodegeneration. This is particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease. The neuroprotective properties are attributed to its ability to modulate intracellular signaling pathways that prevent apoptosis in dopaminergic cells .

Structure-Activity Relationships (SAR)

The SAR studies conducted on derivatives of tetrahydropyridine compounds have shown that modifications to the dichlorophenyl group significantly influence biological activity. For instance:

| Compound Variation | D3R Agonist Activity (EC50) | D2R Antagonist Activity (IC50) |

|---|---|---|

| 4-(2,3-Dichlorophenyl) | 150 nM | 10,000 nM |

| 4-(4-Chlorophenyl) | 200 nM | Inactive |

These findings suggest that specific substitutions on the phenyl ring can enhance or diminish receptor selectivity and efficacy .

Case Studies

-

Neuroprotective Study :

A study involving human induced pluripotent stem cell-derived dopaminergic neurons showed that treatment with this compound led to a significant reduction in cell death under oxidative stress conditions. The compound effectively reduced markers of apoptosis and increased cell viability compared to controls . -

Behavioral Studies :

In animal models of psychosis, compounds similar to this compound demonstrated antipsychotic-like effects. These studies highlighted improvements in locomotor activity and reduced stereotypic behaviors when administered at optimal doses .

Safety and Toxicology

While the compound shows promising biological activity, it is essential to consider its safety profile. The compound has been classified under several hazard categories:

- Acute Toxicity : Category 3

- Carcinogenicity : Category 2

- Skin Corrosion/Irritation : Category 2

Precautions should be taken when handling this compound due to its potential toxicity upon exposure .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2,3-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via reductive amination or cyclization reactions. For example, analogous tetrahydropyridine derivatives (e.g., 4-methyl-1,2,3,6-tetrahydropyridine hydrochloride) are synthesized using Pd-catalyzed cross-coupling or acid-mediated cyclization . Key parameters include temperature control (e.g., maintaining ≤100°C to avoid decomposition), solvent choice (e.g., THF or DCM), and stoichiometric ratios of dichlorophenyl precursors. Purity optimization requires post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Methodology :

- NMR : and NMR confirm the tetrahydropyridine ring structure and dichlorophenyl substitution. For example, protons on the tetrahydropyridine ring typically resonate between δ 2.5–3.5 ppm, while aromatic protons appear at δ 6.8–7.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H] for CHClN·HCl: 280.03).

- HPLC : Purity ≥98% is achievable using C18 reverse-phase columns (mobile phase: acetonitrile/0.1% TFA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound, particularly in neuropharmacological studies?

- Methodology : Discrepancies often arise from variations in assay conditions. For instance:

- Receptor Binding Assays : Use standardized protocols (e.g., radioligand displacement assays for dopamine receptors) with controls for nonspecific binding. IC values should be compared across studies using identical cell lines (e.g., HEK293 vs. CHO cells) .

- Metabolic Stability : Evaluate hepatic microsomal stability (human vs. rodent) to explain differences in in vivo efficacy .

- Data Normalization : Normalize results to reference compounds (e.g., haloperidol for D receptor affinity) to ensure cross-study comparability .

Q. What strategies are effective for optimizing the compound’s selectivity toward specific biological targets (e.g., dopamine receptors vs. serotonin receptors)?

- Methodology :

- Structure-Activity Relationship (SAR) : Modify substituents on the tetrahydropyridine ring (e.g., introducing methyl or methoxy groups) to enhance selectivity. For example, bulkier groups at the 4-position reduce off-target binding .

- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding conformations in D vs. 5-HT receptors. Prioritize derivatives with lower binding energy (<-8 kcal/mol) .

- In Vitro Profiling : Screen against receptor panels (e.g., Eurofins Cerep’s SafetyScreen44) to quantify selectivity indices .

Q. How do solvent and pH conditions affect the stability of this compound in aqueous solutions?

- Methodology :

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) in buffers (pH 1–9). Monitor degradation via HPLC; acidic conditions (pH <3) often cause hydrolysis of the tetrahydropyridine ring .

- Excipient Compatibility : Use lyophilization with cryoprotectants (e.g., trehalose) to enhance shelf life in aqueous formulations .

Data Contradiction Analysis

Q. Why do different studies report conflicting melting points for this compound?

- Analysis : Variations in melting points (e.g., 225°C vs. 230°C) may stem from:

- Polymorphism : Recrystallization solvents (ethanol vs. acetone) can produce distinct crystalline forms .

- Purity : Impurities >2% (e.g., residual dichlorophenyl precursors) depress melting points. Validate purity via DSC and elemental analysis .

Q. How should researchers address discrepancies in cytotoxicity data across cell lines?

- Resolution :

- Cell Line Variability : Use primary neurons (vs. immortalized lines like SH-SY5Y) for neurotoxicity assessments .

- Assay Sensitivity : Compare MTT, LDH, and ATP-based assays; MTT may underestimate toxicity in metabolically inactive cells .

Experimental Design Considerations

Q. What in vivo models are most suitable for evaluating the compound’s pharmacokinetics and brain penetration?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.